![molecular formula C14H7F4NO B2561725 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile CAS No. 946387-10-6](/img/structure/B2561725.png)

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

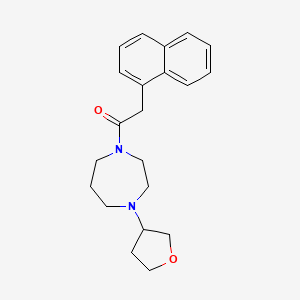

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is a chemical compound that acts as a reagent in the synthesis of Quinolinecarboxamides for the treatment of autoimmune disorders .

Synthesis Analysis

The synthesis of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

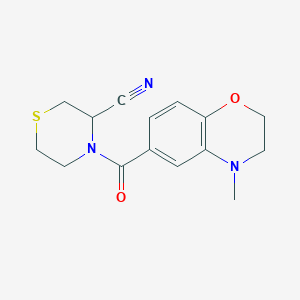

The molecular formula of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is C8H3F4N . The structure includes a benzene ring with a cyano group (C#N) and a fluoro group (F) attached to it. The benzene ring also has a trifluoromethyl group (CF3) attached to it .Chemical Reactions Analysis

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is used as a reagent in the synthesis of Quinolinecarboxamides for the treatment of autoimmune disorders . It also participates in the synthesis of 2-amino-5-trifluoromethylquinazoline .Physical And Chemical Properties Analysis

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is a solid at 20 degrees Celsius . It has a refractive index of 1.452 and a density of 1.373 g/mL at 25 °C . Its molecular weight is 189.11 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Molecular Structure Studies

The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, which is structurally similar to 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile, has been synthesized and characterized using various techniques including IR, UV–vis spectroscopy, and X-ray crystal determination. These studies are crucial for understanding the molecular geometry and properties of such compounds (Hasan & Shalaby, 2016).

2. Photophysical and Photochemical Properties

In the realm of photophysical and photochemical research, studies have focused on derivatives of phthalonitrile, including those with fluoro-functionalized groups, which are similar to 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile. These studies involve the synthesis of zinc phthalocyanines from these derivatives and the examination of their solubility, singlet oxygen generation, photodegradation, fluorescence quantum yields, and fluorescence lifetimes (Aktaş et al., 2014).

3. Radiation-Induced Homolytic Aromatic Substitution

Research in radiation chemistry has explored the radiation-induced hydroxylation of similar compounds, such as benzonitrile. These studies provide insights into the reaction mechanisms and the effects of various metal ions on the hydroxylation process, which is relevant to understanding the reactivity and stability of fluorinated benzonitriles under radiation (Eberhardt, 1977).

4. Synthesis of Androgen Receptor Antagonists

In medicinal chemistry, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, a compound closely related to 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile, has been synthesized and used in the production of MDV3100, an androgen receptor antagonist. This demonstrates the potential application of fluorinated benzonitriles in the synthesis of therapeutically relevant compounds (Zhi-yu, 2012).

5. Development of Soluble Fluoro-Polyimides

In polymer science, research has been conducted on soluble fluoro-polyimides derived from similar fluorinated compounds. These studies focus on the synthesis and characterization of these polymers, emphasizing their thermal stability, low moisture absorption, and hygrothermal stability, which are key properties for various industrial applications (Xie et al., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4NO/c15-12-5-2-6-13(11(12)8-19)20-10-4-1-3-9(7-10)14(16,17)18/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSVZZCJKZEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromobenzyl)-4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2561647.png)

![2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2561650.png)

![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)

![4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2561653.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)

![Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2561660.png)

![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)